Product packaging for 2-Hydroxypropyl neodecanoate(Cat. No.:CAS No. 71880-79-0)

2-Hydroxypropyl neodecanoate

Cat. No.: B12653645
CAS No.: 71880-79-0
M. Wt: 230.34 g/mol
InChI Key: FKJCCFRFRZONNO-UHFFFAOYSA-N
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Description

Contextualization within the Ester and Alkyl Alcohol Chemical Classes

2-Hydroxypropyl neodecanoate is chemically classified as both an ester and an alkyl alcohol. The ester functional group is formed from the reaction of a carboxylic acid (neodecanoic acid) and an alcohol (propylene glycol). The presence of a hydroxyl (-OH) group on the propyl chain also places it in the alkyl alcohol class. This dual functionality is key to its chemical behavior and applications.

Neodecanoic acid itself is a branched-chain carboxylic acid, which imparts hydrophobicity and stability to its derivatives. sealandchem.comcaloongchem.com The esterification of neodecanoic acid leads to the formation of neodecanoate esters, which generally exhibit lower viscosities compared to the parent acid and good solubility in organic solvents. caloongchem.com The presence of the 2-hydroxypropyl group introduces a reactive site (the hydroxyl group) and can influence the polarity and reactivity of the molecule.

Table 1: Key Functional Groups in this compound

Functional GroupChemical StructureSignificance
EsterR-COO-R'Contributes to the compound's use as a plasticizer and in coatings.
Hydroxyl (Alcohol)R-OHProvides a site for further chemical reactions and influences solubility.
Branched Alkyl ChainC(CH₃)₃-Imparts hydrolytic stability and hydrophobicity.

Significance in Specialized Chemical Synthesis and Industrial Precursor Research

The significance of this compound in contemporary research lies primarily in its role as a reactive intermediate and a building block in the synthesis of more complex molecules, particularly polymers and coatings. The hydroxyl group can undergo further reactions, such as esterification or etherification, allowing for the modification of its properties or its incorporation into larger polymer chains. tandfonline.comnih.gov

Research has shown that neodecanoate esters, due to their highly branched structure, can impart desirable properties such as improved adhesion, water resistance, and UV stability to polymers. european-coatings.comatamanchemicals.com For instance, the adduct of acrylic acid and a related compound, glycidyl (B131873) neodecanoate, has been shown to enhance adhesion on challenging substrates. european-coatings.com This suggests that hydroxy-functionalized neodecanoates like this compound could serve as valuable monomers or modifiers in the development of high-performance polymers for coatings, adhesives, and composites. european-coatings.comresearchgate.net

In a study on the synthesis of 2,3-epoxypropyl neodecanoate (a precursor to this compound), the process involved the acidolysis of epichlorohydrin (B41342) with neodecanoic acid to form a chlorohydrin intermediate, which is then converted to the epoxide. researchgate.netresearchgate.net This two-step process highlights the industrial relevance of these intermediates in producing valuable chemical synthons. researchgate.netresearchgate.net The synthesis of related 2-hydroxypropyl esters has also been explored for creating monomers for linear and highly branched polymers. indexcopernicus.comakj.az

Historical Development and Evolution of Related Neodecanoate Chemistry

The development of neodecanoate chemistry is closely tied to the commercialization of highly branched carboxylic acids, marketed under trade names like "Versatic Acids," by companies such as Shell in the 1960s. These synthetic acids provided a solution to the problem of alkaline hydrolysis faced by esters derived from linear fatty acids, offering enhanced stability and durability in various applications.

Initially, derivatives such as metal salts of neodecanoic acid were used as paint driers and PVC stabilizers. researchgate.net The introduction of vinyl neodecanoate was a significant advancement, as it could be polymerized to create latices with excellent water and alkali resistance for paints and coatings. atamanchemicals.com

The evolution of neodecanoate chemistry has progressed towards the synthesis of more functionalized derivatives, such as glycidyl neodecanoate and, by extension, this compound. These compounds serve as reactive diluents and intermediates, allowing for their incorporation into a wider range of polymer systems, including epoxy resins and acrylics. researchgate.netatamanchemicals.com This shift reflects a broader trend in the chemical industry towards developing specialized molecules that offer specific performance advantages in advanced materials. european-coatings.com The ongoing research into the synthesis and application of functionalized neodecanoates continues to expand their utility in modern industrial chemistry. researchgate.net

Table 2: Timeline of Key Developments in Neodecanoate Chemistry

DecadeDevelopmentSignificance
1960sCommercialization of branched carboxylic acids ("Versatic Acids"). Provided hydrolytically stable alternatives to linear fatty acid derivatives.
1960s-1970sDevelopment of vinyl neodecanoate. atamanchemicals.comEnabled the production of durable, water-resistant polymer emulsions for coatings. atamanchemicals.com
PresentResearch into functionalized neodecanoates (e.g., glycidyl and hydroxypropyl esters). european-coatings.comatamanchemicals.comExpansion of applications into high-performance polymers and reactive intermediates. european-coatings.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O3 B12653645 2-Hydroxypropyl neodecanoate CAS No. 71880-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71880-79-0

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-hydroxypropyl 7,7-dimethyloctanoate

InChI

InChI=1S/C13H26O3/c1-11(14)10-16-12(15)8-6-5-7-9-13(2,3)4/h11,14H,5-10H2,1-4H3

InChI Key

FKJCCFRFRZONNO-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CCCCCC(C)(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxypropyl Neodecanoate and Its Derivatives

Synthesis of Key Precursors and Reaction Intermediates

The synthesis of 2-hydroxypropyl neodecanoate often proceeds through the formation of critical precursors and intermediates. The controlled synthesis of these compounds is paramount to ensuring the quality and yield of the final product.

Pathways for the Formation of 3-Chloro-2-hydroxypropyl Neodecanoate from Neodecanoic Acid and Epichlorohydrin (B41342)

A primary route to synthesizing derivatives of this compound involves the initial formation of the halohydrin ester, 3-chloro-2-hydroxypropyl neodecanoate. This key intermediate is typically produced through the acidolysis reaction of epichlorohydrin with neodecanoic acid researchgate.net.

The reaction involves the ring-opening of the epoxide ring of epichlorohydrin by the carboxylic acid. This process can be catalyzed by various compounds, including tertiary amines and quaternary ammonium (B1175870) salts researchgate.net. A patent for a similar process involving (meth)acrylic acid specifies reacting it with 0.5 to 2 moles of epichlorohydrin in the presence of a catalyst google.com. The catalyst facilitates the reaction, leading to the formation of the corresponding chlorohydrin ester. Tetramethylammonium (B1211777) chloride (TMAC) has been a traditional industrial catalyst for this type of reaction researchgate.net. The resulting 3-chloro-2-hydroxypropyl neodecanoate is a crucial intermediate that can be further processed, for instance, to produce glycidyl (B131873) neodecanoate through dehydrochlorination researchgate.net.

Table 1: Representative Reaction Conditions for Chlorohydrin Ester Synthesis This table is based on analogous reactions and general principles.

Parameter Condition Rationale
Reactant Molar Ratio Epichlorohydrin to Acid: 0.5:1 to 2:1 google.com An excess of epichlorohydrin can drive the reaction towards completion but may increase side reactions.
Catalyst Quaternary Ammonium Salts (e.g., TMAC) researchgate.net Facilitates the epoxide ring-opening by the carboxylic acid.
Temperature 50 - 100 °C Provides sufficient energy to overcome the activation barrier without promoting significant decomposition or side reactions.
Solvent Often neat (no solvent) or a non-reactive organic solvent Using an excess of one reactant can serve as the reaction medium.

Exploration of Alternative Synthetic Routes to this compound

While the route via 3-chloro-2-hydroxypropyl neodecanoate is common, alternative pathways to this compound and its isomers exist. One potential alternative involves the direct reaction of neodecanoic acid with propylene (B89431) oxide. This route would bypass the formation of a halogenated intermediate, offering a potentially "greener" synthesis by avoiding the use of chlorinated compounds and the subsequent dehydrochlorination step.

Another general method for synthesizing halohydrins, which are precursors to epoxides and other derivatives, is the reaction of an alkene with a halogen in the presence of water wikipedia.orgbyjus.com. While not a direct route to the neodecanoate ester, this highlights a fundamental chemical transformation for creating the hydroxy-halide functionality on an alkyl chain. Furthermore, halohydrins can be prepared by reacting an epoxide with a hydrohalic acid or a metal halide, a reaction used industrially for producing chlorohydrin precursors to epichlorohydrin and propylene oxide wikipedia.orgbyjus.com. The reduction of 2-chloro carboxylic acids using reagents like lithium aluminium hydride also presents a pathway to 2-chloro-alcohols wikipedia.org. These fundamental reactions represent alternative strategies that could be adapted for the synthesis of this compound precursors.

Mechanistic Investigations of Neodecanoate Esterification and Halohydrin Formation Reactions

Understanding the underlying mechanisms of esterification and halohydrin formation is critical for optimizing reaction conditions and catalyst design. The synthesis of 3-chloro-2-hydroxypropyl neodecanoate from neodecanoic acid and epichlorohydrin is a specific example of an epoxide acidolysis reaction researchgate.net.

The mechanism begins with the activation of the epoxide. In the presence of an acid catalyst or the carboxylic acid itself, the oxygen atom of the epichlorohydrin ring is protonated. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The neodecanoate anion, acting as the nucleophile, then attacks one of the epoxide carbons. This attack proceeds via an SN2-type mechanism, leading to the opening of the epoxide ring. The regioselectivity of this attack generally follows Markovnikov's rule, where the nucleophile attacks the more substituted carbon in the absence of significant steric hindrance byjus.comleah4sci.com. Following the ring-opening, a proton transfer results in the formation of the final 3-chloro-2-hydroxypropyl neodecanoate product, which contains both a hydroxyl group and an ester group. This reaction proceeds with an anti-addition of the hydroxyl and ester groups wikipedia.org.

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis plays a pivotal role in the synthesis and subsequent transformation of this compound and its precursors, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

Role of Phase Transfer Catalysis in Dehydrochlorination Reactions of β-Chlorohydrins

The intermediate, 3-chloro-2-hydroxypropyl neodecanoate, is a β-chlorohydrin. A common subsequent reaction is dehydrochlorination in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to form an epoxide, such as glycidyl neodecanoate bohrium.comresearchgate.net. This reaction is often carried out in a biphasic system (e.g., an organic phase containing the chlorohydrin and an aqueous phase with NaOH). The reaction rate can be severely limited by the poor miscibility of the reactants.

Phase Transfer Catalysis (PTC) is a powerful technique to overcome this limitation. Quaternary ammonium salts (often denoted as Q⁺X⁻) are typically used as phase transfer catalysts researchgate.net. The catalyst facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. The Q⁺OH⁻ species formed is a potent nucleophile/base in the organic phase and can efficiently effect the dehydrochlorination of the β-chlorohydrin researchgate.net. This process dramatically accelerates the reaction. Research has shown that PTC can reduce the dehydrochlorination time of 3-chloro-2-hydroxypropyl neodecanoate by as much as 95% and decrease the required excess of NaOH by 92% bohrium.comresearchgate.net.

Table 2: Efficacy of Phase Transfer Catalysis in the Dehydrochlorination of 3-chloro-2-hydroxypropyl neodecanoate

Parameter Without PTC With PTC Improvement
Reaction Time High Significantly Reduced Up to 95% reduction bohrium.comresearchgate.net
NaOH Excess High Significantly Reduced Up to 92% reduction bohrium.comresearchgate.net
Reaction Rate Slow (diffusion limited) Fast PTC overcomes interphase mass transfer limitations researchgate.net.
Side Products Higher potential Low selectivity of side products bohrium.comresearchgate.net Milder conditions and faster reaction minimize degradation.

Development of Novel Catalytic Systems for Neodecanoate Ester Synthesis

The pursuit of more efficient, selective, and environmentally friendly chemical processes has driven the development of novel catalytic systems for ester synthesis. In the specific context of reacting neodecanoic acid with epichlorohydrin, a green catalyst named tetramethylammonium neodecanoate (TMAN) has been developed researchgate.net. TMAN is recyclable and allows the reaction to be homogeneous. Compared to the traditional catalyst tetramethylammonium chloride (TMAC), TMAN reduces the amount of dichlorohydrin side product by over 50%, increases the effective utilization of epichlorohydrin by 5%, and can reduce reaction times by more than 20% researchgate.net.

Broader research into ester synthesis has yielded innovative catalysts that could potentially be applied to neodecanoates. These include:

Bimetallic Oxygen Clusters: Scientists have developed Rhodium-Ruthenium (RhRu) bimetallic catalysts that are highly efficient for producing esters through cross-dehydrogenative coupling reactions, using molecular oxygen as the sole, benign oxidant britishwaterfilter.com.

Organocatalysts: Isothioureas are being developed as versatile and enantioselective Lewis base catalysts. These non-metal catalysts can promote a range of transformations, including the formation of acyl ammonium intermediates which are key in certain esterification reactions squarespace.com.

Graphene-Based Atomic Catalysts (GACs): A novel class of catalysts featuring two copper ions held in a specific structure by polymeric carbon nitride has been developed. This system allows for more efficient and selective cross-coupling reactions, boosting yields in the synthesis of complex molecules sciencedaily.com.

These advancements in catalysis highlight a continuous trend towards creating more sustainable and atom-economical routes for the synthesis of esters, including this compound.

Structure-Function Relationships of Catalysts in Neodecanoate Chemistry

Brønsted Acid Catalysis: Traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) function by protonating the carbonyl oxygen of the neodecanoic acid. youtube.commdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of propylene glycol. youtube.comyoutube.com The key structural feature is the availability of a proton (H⁺) that initiates the catalytic cycle. mdpi.comrsc.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester and regenerate the catalyst. youtube.comyoutube.com

Lewis Acid Catalysis: Lewis acid catalysts, such as inorganic tin(II) compounds like stannous oxide (SnO), operate via a different mechanism. reaxis.com The tin(II) center possesses vacant d-orbitals, allowing it to function as an electron acceptor. reaxis.com It coordinates with the carbonyl oxygen of the neodecanoic acid, which polarizes the C=O bond and activates the carbonyl carbon for nucleophilic attack. reaxis.com This coordination complex stabilizes the transition state, thereby lowering the activation energy of the reaction. The effectiveness of the Lewis acid is tied to the accessibility and electrophilicity of its metal center.

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in separation and reusability. For instance, solid acid catalysts like sulfated zirconia supported on silica (B1680970) (Zr(SO₄)₂/SiO₂) have been studied in similar esterifications. researchgate.net The structure-function relationship here is more complex. The catalytic activity originates from Brønsted acid sites (from crystal water interacting with Zr⁴⁺) and Lewis acid sites (exposed Zr⁴⁺ cations). researchgate.net The nature of the support material (e.g., silica or activated carbon) can influence the catalyst's acid strength. A support like SiO₂ can donate electrons to the metal center, which may reduce the Brønsted acid strength, in turn suppressing side reactions like the intermolecular dehydration of the alcohol. researchgate.net

The following table summarizes the relationship between catalyst structure and function in neodecanoate esterification.

Catalyst TypeKey Structural FeatureMechanism of ActionPrimary Function
Brønsted Acids (e.g., H₂SO₄)Available Protons (H⁺)Protonation of the carbonyl oxygen. youtube.comrsc.orgIncreases electrophilicity of the carbonyl carbon. youtube.com
Lewis Acids (e.g., Stannous Oxide)Vacant d-orbitals on metal center. reaxis.comCoordination with the carbonyl oxygen. reaxis.comPolarization of the carbonyl bond to activate it for nucleophilic attack. reaxis.com
Heterogeneous Catalysts (e.g., Zr(SO₄)₂/SiO₂)Solid support with acid sites (Brønsted and Lewis). researchgate.netSurface-mediated protonation or coordination. researchgate.netFacilitates reaction while allowing for easy separation and potential modulation of acid strength to improve selectivity. researchgate.net

Process Optimization and Intensification Strategies in Synthetic Chemistry

Optimizing the synthetic process for this compound is essential for maximizing product yield, ensuring high purity, and improving economic viability. This involves a systematic approach to refining reaction conditions and exploring process intensification strategies, such as continuous flow synthesis, to enhance efficiency and safety. nih.govpurdue.eduprismbiolab.com

Optimization of Reaction Conditions (e.g., Temperature, Concentration, Solvents)

The yield and rate of the esterification reaction are highly sensitive to several key parameters.

Temperature: Reaction temperature is a critical factor influencing the rate of esterification. pvcplast.net Generally, higher temperatures increase the reaction kinetics. However, excessively high temperatures can promote undesirable side reactions, such as the decomposition of reactants or the final product. pvcplast.net For the synthesis of similar neodecanoate esters, a moderate temperature range, often between 100-150°C, is employed to achieve a balance between a favorable reaction rate and the minimization of by-products. pvcplast.net

Reactant Concentration: Esterification is an equilibrium-limited reaction. reaxis.com According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by manipulating reactant concentrations. A common strategy is to use an excess of one of the reactants, typically the less expensive one, which in this case would be propylene glycol. reaxis.commasterorganicchemistry.com Another critical aspect of concentration control is the continuous removal of the water by-product as it forms, which effectively drives the reaction to completion. youtube.comreaxis.com

Solvents: The choice of solvent can impact reaction performance. While some high-temperature esterifications can be run without a solvent, using one can help with heat management and reactant solubility. In studies of similar oxidative coupling reactions to form esters, acetonitrile (B52724) was found to provide a good balance between product conversion and selectivity. scielo.br The solvent must be inert under the reaction conditions and have a boiling point suitable for the desired reaction temperature and for facilitating water removal via azeotropic distillation.

ParameterOptimization StrategyRationale
Temperature Maintain a moderate range (e.g., 100-150°C). pvcplast.netBalances increased reaction rate with the prevention of thermal decomposition and side reactions. pvcplast.net
Reactant Concentration Use an excess of propylene glycol; remove water by-product. youtube.comreaxis.commasterorganicchemistry.comShifts the reaction equilibrium to favor product formation according to Le Chatelier's principle. youtube.com
Solvent Select an inert solvent with an appropriate boiling point (e.g., toluene, acetonitrile). scielo.brgoogle.comImproves heat transfer, ensures reactant miscibility, and can aid in the azeotropic removal of water.

Minimization of Side Reactions and By-product Formation

A key goal of process optimization is to maximize the selectivity towards the desired this compound product by minimizing the formation of impurities.

The primary chemical by-product is water, and its efficient removal is a cornerstone of achieving high conversion. youtube.comreaxis.com Beyond water, other side reactions can occur. At elevated temperatures, reactants may undergo thermal decomposition. pvcplast.net Another potential side reaction, particularly with strong Brønsted acid catalysts, is the intermolecular dehydration of propylene glycol to form dipropylene glycol or other ethers. researchgate.net The subsequent reaction of these ether-alcohols with neodecanoic acid would lead to undesired, higher molecular weight ester by-products.

The selection of an appropriate catalyst is crucial for minimizing these side reactions. For example, using a supported catalyst with modulated acid strength can suppress alcohol dehydration more effectively than a strong, homogeneous acid like sulfuric acid. researchgate.net Careful control over temperature and reaction time is also essential to prevent the formation of thermal degradation products.

Side Reaction/By-productContributing FactorsMitigation Strategy
Incomplete Conversion Reaction equilibriumUse excess alcohol; continuous removal of water. reaxis.commasterorganicchemistry.com
Alcohol Dehydration (e.g., formation of dipropylene glycol)High temperature; strong Brønsted acid catalysts. researchgate.netPrecise temperature control; use of catalysts with modulated acidity (e.g., specific heterogeneous catalysts). researchgate.net
Thermal Decomposition Excessively high reaction temperatures. pvcplast.netOperate within the optimized temperature range (e.g., 100-150°C). pvcplast.net

Investigation of Continuous Flow Synthesis Methodologies

Continuous flow synthesis represents a significant process intensification strategy and a modern alternative to traditional batch production. researchgate.net This methodology offers numerous advantages for esterification reactions, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for seamless integration and automation. purdue.eduresearchgate.netflinders.edu.au

In a continuous flow setup, reactants are pumped through a heated tube or channel reactor where the reaction occurs. Key parameters such as temperature, pressure, and residence time (the time reactants spend in the reactor) can be precisely controlled to optimize yield and selectivity. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for highly efficient heating and cooling, which improves control over the reaction and can minimize the formation of by-products that result from temperature fluctuations. researchgate.net

While specific studies on the continuous flow synthesis of this compound are not prevalent, the methodology has been successfully applied to a wide range of multi-step syntheses, including those for active pharmaceutical ingredients. purdue.edubohrium.comresearchgate.net These systems often incorporate in-line purification steps, such as liquid-liquid extraction or membrane separation, to remove by-products and unreacted starting materials, streamlining the entire production process from raw materials to the final product. flinders.edu.aubohrium.com The development of a continuous flow process for this compound could lead to a more efficient, scalable, and cost-effective manufacturing route. researchgate.net

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Less efficient, potential for hot spots.Highly efficient due to high surface-area-to-volume ratio. researchgate.net
Safety Higher risk due to large volumes of reactants.Inherently safer with small reaction volumes (hold-up). purdue.edu
Scalability Requires larger vessels ("scaling up").Achieved by running for longer times or in parallel ("scaling out"). researchgate.net
Process Control Parameters can vary within the batch.Precise control over temperature, pressure, and residence time. researchgate.net
Integration Discrete steps for reaction and purification.Potential for integrated, multi-step synthesis with in-line purification. flinders.edu.aubohrium.com

Chemical Transformations and Reactivity of 2 Hydroxypropyl Neodecanoate

Reactions Involving the Secondary Hydroxyl Functionality

The chemical behavior of 2-Hydroxypropyl neodecanoate is significantly influenced by its secondary hydroxyl (-OH) group located on the second carbon of the propyl chain. The reactivity of this group is subject to steric hindrance, both from the adjacent methyl group on the propyl chain and the bulky, highly branched neodecanoate moiety.

In reactions such as esterification, the reactivity of alcohols generally follows the order: primary > secondary > tertiary. quora.comvedantu.comdoubtnut.com This trend is attributed to increased steric crowding around the hydroxyl group, which impedes the approach of reactants. vedantu.com Consequently, the secondary hydroxyl group in this compound is less reactive than a primary hydroxyl group. quora.comdoubtnut.com The oxygen atom of the hydroxyl group possesses lone pairs of electrons, allowing it to act as a nucleophile, while the adjacent carbon atom, bonded to the electronegative oxygen, can act as an electrophile. youtube.com

Common reactions involving the secondary hydroxyl group include:

Esterification: It can react with carboxylic acids or, more readily, with more reactive derivatives like acid chlorides or anhydrides to form a new ester linkage. This reaction is typically catalyzed by a strong acid. libretexts.org

Oxidation: Under appropriate conditions with oxidizing agents, the secondary alcohol can be oxidized to a ketone.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can form ethers.

The bulky aliphatic structure of the neodecanoate group provides a hydrophobic microenvironment that can influence the reaction kinetics at the hydroxyl site.

Stability and Reactivity of the Ester Linkage

A defining characteristic of this compound is the exceptional stability of its ester linkage. This stability arises from the molecular structure of the neodecanoic acid portion of the molecule. Neodecanoic acid is a tertiary carboxylic acid, meaning the alpha-carbon is highly substituted with alkyl groups. pcimag.com

This dense, branched structure creates significant steric hindrance around the carbonyl carbon of the ester group. This steric shield physically protects the ester bond from attack by nucleophiles, such as hydroxide (B78521) ions, which are required for hydrolysis. radtech.org As a result, neodecanoate esters are known to be highly resistant to saponification (alkaline hydrolysis) under standard conditions. radtech.orgarkat-usa.orgresearchgate.net

While typical esters can be readily hydrolyzed by heating with aqueous acids or bases libretexts.orglibretexts.org, hindered esters like this compound require more forcing conditions. Efficient hydrolysis often necessitates non-aqueous solvent systems or high temperatures to overcome the energy barrier imposed by the steric hindrance. arkat-usa.orgresearchgate.net This inherent chemical resistance contributes to the excellent durability and performance of materials and resins derived from this compound, particularly in terms of resistance to chemical degradation and weathering. radtech.org

Stereochemical Aspects in the Synthesis and Reactions of this compound

The structure of this compound contains a chiral center at the second carbon of the propyl chain—the carbon atom bonded to both the hydroxyl group and the methyl group. Consequently, the molecule can exist as two distinct stereoisomers: (R)-2-Hydroxypropyl neodecanoate and (S)-2-Hydroxypropyl neodecanoate.

The synthesis of this compound often proceeds from the ring-opening of propylene (B89431) oxide. Industrial-grade propylene oxide is typically a racemic mixture (containing equal amounts of R- and S-enantiomers). When this racemic precursor is used, the resulting this compound is also a racemic mixture of its (R) and (S) forms. acs.org

A reaction is considered stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of one another. A reaction is stereoselective if it preferentially forms one stereoisomer over others. masterorganicchemistry.comkhanacademy.org While the standard synthesis is not stereoselective, producing a racemic product, specialized stereospecific synthesis routes are possible. The use of enantioselective catalysts can facilitate the synthesis of optically active propylene oxide derivatives, allowing for the production of a single enantiomer of this compound if desired. nih.govsemanticscholar.org The stereochemistry of the molecule can influence its physical properties and its behavior in chiral environments, which is a critical consideration in specialized applications like pharmaceutical synthesis.

Derivatization to Form Related Functional Compounds

One of the most significant chemical transformations of neodecanoic acid is its conversion into 2,3-Epoxypropyl neodecanoate, commonly known as glycidyl (B131873) neodecanoate. pcimag.comresearchgate.netresearchgate.net This valuable compound is a key building block in the polymer and coatings industry. radtech.orgresearchgate.net The synthesis is a two-step process starting from neodecanoic acid and epichlorohydrin (B41342). researchgate.netresearchgate.netresearchgate.net

Acidolysis (Ring-Opening): Neodecanoic acid reacts with epichlorohydrin, catalyzed by a substance like tetramethylammonium (B1211777) chloride (TMAC). The carboxylic acid attacks the epoxide ring of the epichlorohydrin, opening it to form a chlorohydrin ester intermediate (3-chloro-2-hydroxypropyl neodecanoate). researchgate.netresearchgate.net

Dehydrochlorination (Ring-Closure): The intermediate is then treated with a strong base, such as sodium hydroxide. The base removes a proton from the hydroxyl group, and the resulting alkoxide ion acts as an internal nucleophile, displacing the adjacent chlorine atom to form a new three-membered epoxide ring. researchgate.netresearchgate.net

This reaction effectively converts the carboxylic acid into a reactive epoxy group, yielding glycidyl neodecanoate. pcimag.com Research has focused on optimizing this process to maximize yield and minimize side reactions. researchgate.netresearchgate.net

Table 1: Effect of Temperature on the Acidolysis Step in Glycidyl Neodecanoate Synthesis. researchgate.net
Temperature (°C)Reaction Time (min)Neodecanoic Acid Conversion (%)Epichlorohydrin Utilization (%)
5042099.192.1
7018099.292.5
909099.191.7
1104099.088.2

Data derived from a study on the process optimization for the preparation of 2,3-Epoxypropyl neodecanoate. The study found that while higher temperatures increase the reaction rate, they can also lead to decreased utilization of epichlorohydrin due to side reactions. A temperature range of 70-90°C was suggested as optimal. researchgate.net

The distinct hydrophobic nature of the bulky neodecanoate tail and the reactive potential of the hydroxyl group make this compound a versatile precursor for creating amphiphilic molecules and polymers. These materials, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, are essential in formulations like coatings, emulsifiers, and surfactants.

A primary route to these derivatives involves polymerization. The glycidyl neodecanoate derivative is particularly useful for this purpose. pcimag.com It can be incorporated into polymer backbones through the reaction of its epoxy group with monomers containing carboxylic acid groups, such as acrylic acid or methacrylic acid. pcimag.comradtech.org

This process, often conducted via radical polymerization, grafts the hydrophobic neodecanoate group onto a potentially hydrophilic polymer chain. pcimag.com The resulting copolymer has amphiphilic properties. For example, in the synthesis of waterborne acrylic polyols, glycidyl neodecanoate acts as a reactive diluent, replacing volatile organic solvents and becoming part of the final polymer. The polymer's acrylic acid units can be neutralized with a base, rendering the entire polymer water-dispersible. This creates a stable dispersion of a hydrophobic-modified polymer in water, a key technology for low-VOC paints and coatings. pcimag.com

Academic Exploration of 2 Hydroxypropyl Neodecanoate in Materials Science

Investigation of its Role in Advanced Coating Formulations and Resins

In the realm of advanced coatings and resins, neodecanoate derivatives are prized for their ability to confer a suite of desirable properties. The bulky, hydrophobic nature of the neodecanoate structure is central to these performance enhancements.

Vinyl neodecanoate is used to produce polymer emulsions that serve as binders in decorative paints, plasters, and renders. atamanchemicals.com The hydrophobic nature of this monomer enhances the water resistance of the final coating. atamanchemicals.comresearchgate.net Its unique branched structure provides steric hindrance that protects the ester linkages from hydrolysis, resulting in coatings with exceptional alkali resistance, a critical feature for paints applied to mineral substrates like concrete. atamanchemicals.com

Table 2: Performance Enhancements in Coatings from Neodecanoate Derivatives
DerivativeCoating TypeFunctionResulting Properties
Glycidyl (B131873) NeodecanoateEpoxy, Polyester, AcrylicReactive Diluent, MonomerWeatherability, chemical resistance, adhesion, low viscosity radtech.orgpcimag.compenpet.com
Vinyl NeodecanoateEmulsion Paints, PlastersCo-monomer in BinderWater resistance, alkali resistance, UV durability atamanchemicals.com

Studies on the Development of Novel Surfactant Systems

While 2-hydroxypropyl neodecanoate itself is not a conventional surfactant, the principles governing surfactant action and the chemistry of neodecanoates are relevant to the development of advanced formulation systems. Surfactants are amphiphilic molecules that modulate interfacial tension, and their performance is critical in emulsion-based products like paints and coatings. rsc.org

The structure of this compound, featuring a hydrophilic hydroxyl (-OH) group and a large, lipophilic neodecanoate tail, is inherently amphiphilic. This structure suggests potential as a building block for novel non-ionic surfactants or as a reactive component in creating specialized surfactant systems. The development of such systems is guided by scientific frameworks like the Hydrophilic-Lipophilic Deviation (HLD) concept, which helps formulators predict and achieve target characteristics in surfactant-oil-water systems. mdpi.com

Table 3: Comparison of Surfactant Systems in Emulsion Polymerization
Surfactant TypeMechanismAdvantagesDisadvantages
ConventionalPhysical AdsorptionGood for latex stability during polymerization researchgate.netCan migrate in the final film, increasing water sensitivity researchgate.net
Reactive (Surfmer)Covalent BondingDoes not migrate, improves water barrier properties, enhances weatherability researchgate.netMay require more complex synthesis and formulation

Explorations in Biomaterial Research via Chemical Modification

The modification of biomaterial surfaces is a critical strategy for improving their biocompatibility and tailoring their interaction with the biological environment. researchgate.netrsc.orgnih.gov Chemical modification involves introducing new functional groups to the surface to alter properties like hydrophobicity, charge, and reactivity. researchgate.net

While direct research on this compound in biomaterials is not extensive, the principles of chemical modification offer a clear pathway for its potential application. Natural polymers such as hyaluronic acid, chitosan, and alginate are frequently modified to create derivatives with tailored properties for biomedical use. uva.es For instance, novel esters of hyaluronic acid have been synthesized with aliphatic chains of varying lengths to control the material's thermal properties and achieve thermoplasticity. nih.gov

In this context, the neodecanoate group could be a valuable tool for hydrophobic modification of biopolymers. The reaction of neodecanoic acid or its derivatives with hydroxyl or amino groups on a biopolymer backbone could attach the bulky, water-repellent neodecanoate structure. This could be used to control drug release from a hydrogel, alter protein adsorption on a medical implant, or modify the degradation rate of a biodegradable scaffold. nih.gov The this compound molecule is particularly interesting as its own hydroxyl group provides a secondary reactive site for further functionalization or cross-linking.

Table 4: Potential Biomaterial Modifications with Neodecanoate Structures
BiomaterialPotential ModificationTarget Property ChangePotential Application
Hyaluronic AcidEsterification with neodecanoic acidIncreased hydrophobicity, altered degradation rateControlled drug delivery, tissue engineering scaffolds nih.govnih.gov
ChitosanAcylation of amine groupsModified solubility, controlled swellingWound dressings, drug delivery vehicles uva.es
AlginateEsterification of carboxyl groupsEnhanced mechanical properties, controlled releaseHydrogels for cell encapsulation, protein delivery uva.es

Research into Composites and Hybrid Materials incorporating Neodecanoate Structures

Composites and hybrid materials, which combine organic and inorganic components, are designed to achieve properties superior to those of the individual constituents. mdpi.com Neodecanoate structures, particularly in the form of metallic salts, have been investigated as functional additives in these advanced materials.

A notable example is the use of zinc neodecanoate as a multifunctional additive in the production of composite foams. bdmaee.net In these systems, it plays several critical roles. Firstly, it acts as a nucleating agent, promoting the formation of smaller and more uniform cells during the foaming process, which enhances the mechanical consistency and performance of the final product. bdmaee.net Secondly, it can function as a crosslinking agent, facilitating the linking of polymer chains to increase the strength, durability, and compressive resistance of the foam. bdmaee.net Finally, zinc neodecanoate helps to stabilize the foam structure by reducing the surface tension between the polymer matrix and the gas bubbles, ensuring the cells maintain their shape throughout the process. bdmaee.net

The incorporation of such organometallic compounds creates an organic-inorganic hybrid material at the molecular level. mdpi.com This approach allows for the precise tuning of material properties by leveraging the synergy between the polymer matrix and the functional neodecanoate additive. The branched neodecanoate ligand provides excellent compatibility with polymer matrices, distinguishing it from linear fatty acids which are more prone to crystallization. bdmaee.net

Table 5: Role of Zinc Neodecanoate in Composite Foams
FunctionMechanismImpact on Composite Properties
Nucleating Agent Provides sites for gas bubble formationSmaller, more uniform cell structure bdmaee.net
Crosslinking Agent Facilitates bonding between polymer chainsIncreased tensile and compressive strength bdmaee.net
Foam Stabilizer Reduces surface tension between polymer and gasImproved structural integrity and consistency bdmaee.net

Environmental Fate and Degradation Mechanisms of Neodecanoate Compounds

Studies on Biodegradation Pathways in Aqueous and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. For neodecanoate esters, this process involves the breakdown of the molecule by microorganisms and their enzymes.

Subsequent degradation would proceed via the respective metabolic pathways for these two products. 1,2-propanediol is a well-known biodegradable compound that can be utilized as a carbon and energy source by a wide variety of microorganisms. Neodecanoic acid, a highly branched tertiary carboxylic acid, is expected to be more resistant to rapid degradation than linear fatty acids. However, microbial pathways for the degradation of branched-chain alkanes and carboxylic acids do exist. These pathways often involve initial oxidation steps, such as omega-oxidation followed by beta-oxidation, although the tertiary carbon atom in neodecanoic acid presents a steric hindrance to classical beta-oxidation. Alternative oxidative pathways may be required for the complete mineralization of this branched acid.

Research on the anaerobic biodegradation of various alkyl esters in marine sediments has shown that the chemical structure of the ester significantly affects the rate and completeness of degradation. A key finding from these studies is that branching in the alcohol or acid moiety can influence biodegradability. researchgate.net For instance, some studies have suggested that while many carboxylic acids and their esters are readily biodegradable, structurally complex esters, such as those with branched higher alcohols, may exhibit slower degradation rates. nih.gov

Table 1: Factors Influencing Anaerobic Biodegradation of Esters in Marine Sediment researchgate.net

Structural FeatureImpact on Biodegradation
Total Carbon Number Esters with a total carbon number between 12 and 18 are recommended for better biodegradability.
Branching Branching in the alcohol (or by inference, the acid) moiety tends to decrease the rate and extent of anaerobic biodegradation.
Unsaturation The presence of a double bond in the acid or alcohol moiety was found to increase the biodegradability of the ester.

The microbial communities in soil and water can adapt to utilize xenobiotic compounds as a source of carbon and energy. The degradation of phthalate esters, for example, is initiated by bacteria through de-esterification of the side chains. sysu.edu.cn It is plausible that similar initial steps are involved in the degradation of neodecanoate esters.

The enzymatic degradation of esters is primarily carried out by a class of enzymes known as hydrolases, specifically carboxylesterases. These enzymes catalyze the hydrolysis of the ester bond. The process for 2-Hydroxypropyl neodecanoate would involve the enzymatic cleavage of the ester linkage to yield 1,2-propanediol and neodecanoic acid.

The susceptibility of an ester to enzymatic hydrolysis can be influenced by its chemical structure. The bulky, highly branched nature of the neodecanoate group may sterically hinder the approach of the enzyme's active site, potentially leading to a slower rate of hydrolysis compared to esters of linear carboxylic acids.

While specific enzymatic studies on this compound are limited, the general mechanism of ester hydrolysis is well-understood. The reaction is a nucleophilic acyl substitution where a water molecule, activated by the enzyme, attacks the carbonyl carbon of the ester.

General Enzymatic Hydrolysis of an Ester:

Step 1: Enzyme-Substrate Binding: The ester molecule binds to the active site of the esterase.

Step 2: Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (often a serine) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Step 3: Alcohol Release: The ester bond is cleaved, and the alcohol portion (1,2-propanediol) is released. An acyl-enzyme intermediate is formed.

Step 4: Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (neodecanoic acid) and regenerating the free enzyme.

This enzymatic process is crucial in both microbial degradation and the metabolism of the compound if absorbed by higher organisms.

Hydrolytic Stability Research in Environmental Contexts

Hydrolysis is an abiotic degradation process that involves the reaction of a compound with water. For esters, this reaction can be catalyzed by acids or bases. chemguide.co.uklibretexts.orglibretexts.org The hydrolytic stability of a chemical is a key factor in determining its persistence in the environment, particularly in aqueous systems.

Neodecanoic acid and its derivatives are known for their excellent hydrolytic stability. ark-chem.co.jp This stability is attributed to the highly branched structure of the alkyl groups, which contain a tertiary alpha-carbon atom. ark-chem.co.jp This steric hindrance protects the ester linkage from attack by water molecules, as well as by hydronium or hydroxide (B78521) ions.

Table 2: Factors Affecting Hydrolysis of Esters

FactorDescription
pH Hydrolysis can be catalyzed by both acid (H+) and base (OH-). The rate is generally slowest at neutral pH and increases at acidic and alkaline pH.
Temperature The rate of hydrolysis increases with increasing temperature.
Chemical Structure Steric hindrance around the ester group, such as the bulky neodecanoate structure, can significantly decrease the rate of hydrolysis.

The reaction with pure water is typically very slow and often insignificant under environmental conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction, while alkaline hydrolysis is generally irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack by the alcohol. chemguide.co.uklibretexts.org Given the structural features of this compound, it is expected to be hydrolytically stable under typical environmental pH and temperature conditions, with abiotic hydrolysis being a minor degradation pathway compared to biodegradation.

Assessment of Environmental Transport and Distribution Models for Neodecanoates

Environmental fate models are used to predict the transport and distribution of chemicals in the environment. These models utilize the physicochemical properties of a compound to estimate its partitioning between different environmental compartments such as air, water, soil, and biota. For neodecanoate compounds, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate these properties and predict their environmental behavior. wikipedia.org

Key physicochemical properties that govern the environmental transport of a compound like this compound include:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the tendency of a compound to partition between an organic phase (like sediment or biota) and water. A higher Kow suggests a greater potential for bioaccumulation and sorption to soil and sediment. The branched, aliphatic structure of neodecanoates suggests a relatively high Kow.

Water Solubility: This property affects the concentration of the compound in the aqueous phase and its mobility in surface and groundwater. Generally, esters with larger alkyl chains have lower water solubility.

Vapor Pressure and Henry's Law Constant: These properties determine the likelihood of a compound to volatilize from soil or water into the atmosphere.

Table 3: Key Parameters in Environmental Fate Modeling

ParameterSymbolSignificance
Octanol-Water Partition CoefficientKowPredicts partitioning between water and organic matter (soil, sediment, biota).
Soil Organic Carbon-Water Partitioning CoefficientKocMeasures the tendency of a chemical to adsorb to soil organic carbon. Can be estimated from Kow.
Henry's Law ConstantH or KhIndicates the partitioning between air and water.
Bioconcentration FactorBCFMeasures the accumulation of a chemical in an organism from water.

Models like EPANET-C, which can simulate the fate and transport of contaminants in water distribution systems, incorporate advection and various reaction mechanisms. youtube.com More broadly, evaluative models are used to assess the fate of chemical classes like phthalate esters in aquatic environments by considering processes such as dispersive transport and partitioning between water, sediment, and biota. astm.org

For neodecanoate esters, a similar modeling approach would be applicable. The high Kow value expected for these compounds would suggest that sorption to soil and sediment could be a significant process, potentially reducing their mobility in the aqueous phase but increasing their persistence in the solid phases. The potential for bioaccumulation would also be a key consideration in risk assessment models. The use of structure-activity relationships, as pioneered by Meylan and Howard, allows for the estimation of Kow from the chemical's structural fragments, providing a valuable tool for assessing compounds for which experimental data is not available. cambridge.org

Advanced Analytical Techniques for the Characterization of 2 Hydroxypropyl Neodecanoate and Its Reaction Products

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Hydroxypropyl neodecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the neodecanoate backbone, the propylene (B89431) glycol moiety, and the hydroxyl group. The chemical shifts, signal integrations, and coupling patterns would allow for the unambiguous assignment of each proton. Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule, confirming the presence of the ester carbonyl group, the secondary alcohol, and the highly branched alkyl chain characteristic of the neodecanoate group. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed for more complex structural assignments, especially in the analysis of reaction mixtures containing isomers or by-products.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would be expected to show a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically in the region of 1735-1750 cm⁻¹. Another key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (O-H) stretching vibration of the secondary alcohol group. The presence of C-H stretching and bending vibrations from the alkyl chains would also be evident.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. In a mass spectrum, the molecular ion peak (M+) would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the ester bond, leading to the formation of characteristic fragment ions corresponding to the neodecanoic acid and propylene glycol moieties. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecule and its fragments, further enhancing the confidence in its identification.

Chromatographic Separation and Quantification Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A suitable GC method would involve the use of a capillary column with a non-polar or medium-polarity stationary phase. The compound would be detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). For quantitative analysis, an internal standard method would be employed to ensure accuracy and precision. The retention time of this compound would be a key parameter for its identification.

High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the analysis of this compound, particularly for samples that are not suitable for GC analysis. A reversed-phase HPLC method using a C18 column would be a common choice for separating this relatively non-polar compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a refractive index detector (RID) or a mass spectrometer (LC-MS). HPLC is particularly useful for the analysis of reaction mixtures and for the purification of the compound.

TechniqueTypical Column/Stationary PhaseMobile Phase/Carrier GasDetector
Gas Chromatography (GC) Capillary column (e.g., DB-5, HP-5ms)Inert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID), Mass Spectrometer (MS)
High-Performance Liquid Chromatography (HPLC) Reversed-phase C18 or C8Acetonitrile/Water or Methanol/WaterRefractive Index Detector (RID), Mass Spectrometer (MS)

Advanced Characterization of Reaction Intermediates and By-products

The synthesis of this compound can potentially lead to the formation of various intermediates and by-products. The identification and characterization of these species are crucial for understanding the reaction mechanism and for controlling the purity of the final product.

The reaction between neodecanoic acid and propylene oxide to form this compound can proceed through different pathways, potentially leading to isomeric products. For instance, the opening of the propylene oxide ring can result in the formation of both the primary and secondary alcohol isomers of the final product.

Potential by-products could arise from the self-polymerization of propylene oxide to form poly(propylene glycol)s, which could then react with neodecanoic acid to form a range of esterified oligomers. Unreacted starting materials, such as neodecanoic acid and propylene glycol (if formed from the hydrolysis of propylene oxide), could also be present as impurities.

Advanced analytical techniques such as GC-MS and LC-MS are invaluable for the separation and identification of these closely related compounds in the reaction mixture. Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the individual components.

Method Validation and Performance Characteristics in Chemical Analysis

To ensure the reliability and accuracy of the analytical data, the methods used for the characterization and quantification of this compound must be thoroughly validated. pharmaerudition.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaerudition.org Key performance characteristics that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A comprehensive validation report should be generated, documenting all the experiments and results to demonstrate the suitability of the analytical method for its intended application.

Validation ParameterDescription
Specificity Ability to measure the analyte in the presence of other components.
Linearity Proportionality of the signal to the analyte concentration.
Range The concentration interval where the method is precise, accurate, and linear.
Accuracy Closeness of the measured value to the true value.
Precision Agreement between repeated measurements.
LOD The lowest detectable concentration of the analyte.
LOQ The lowest quantifiable concentration of the analyte.
Robustness The method's resistance to small changes in parameters.

Computational Chemistry and Theoretical Modeling of 2 Hydroxypropyl Neodecanoate

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms and energetics of chemical processes at the atomic level. For the formation of 2-Hydroxypropyl neodecanoate, which involves the reaction of neodecanoic acid with propylene (B89431) oxide, DFT can be employed to model the reaction pathway, identify transition states, and calculate activation energies.

The reaction is typically an acid-catalyzed or base-catalyzed ring-opening of the propylene oxide epoxide ring by the carboxylate of neodecanoic acid. DFT calculations can elucidate the step-by-step mechanism, including the initial activation of propylene oxide, the nucleophilic attack by the neodecanoate, and the final protonation step to yield the 2-hydroxypropyl ester. The highly branched structure of neodecanoic acid can introduce significant steric hindrance, which can be quantitatively assessed through computational modeling.

A hypothetical reaction energy profile, based on DFT studies of similar epoxide ring-opening reactions, can provide valuable energetic data. This profile would map the potential energy of the system as the reaction progresses from reactants to products, highlighting the energy barriers of the transition states.

Table 1: Hypothetical Reaction Energetics for the Formation of this compound (Illustrative Data)

Reaction StepReactantsTransition State (TS)ProductsΔE (kcal/mol)ΔG (kcal/mol)
1. Epoxide Activation Neodecanoic acid + Propylene oxide + Catalyst[Catalyst-Propylene oxide complex]‡Activated Epoxide + Neodecanoic acid-5.2-3.8
2. Nucleophilic Attack Activated Epoxide + Neodecanoate[Neodecanoate-Epoxide-TS]‡Alkoxide Intermediate+15.7+18.2
3. Proton Transfer Alkoxide Intermediate + Acid[Proton-Transfer-TS]‡This compound + Catalyst-25.3-22.1
Overall Reaction Neodecanoic acid + Propylene oxide-This compound-14.8-7.7

Note: The values presented in this table are illustrative and based on typical energy changes observed in similar chemical reactions. Actual values would require specific quantum chemical calculations for this compound.

These calculations can also predict the regioselectivity of the reaction, determining whether the nucleophilic attack occurs at the more or less substituted carbon of the propylene oxide ring, leading to the primary or secondary alcohol isomer of the product.

Molecular Dynamics and Simulation Studies for Conformational Analysis

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and dynamic behavior of this compound in various environments. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of the molecule and the energetic barriers between them.

MD simulations can be used to generate a conformational energy map, plotting the potential energy as a function of key dihedral angles. This allows for the identification of low-energy, stable conformations and higher-energy, transient states.

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformations of this compound (Illustrative)

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
τ1 (O=C-O-C)Ester bond planarity~180° (trans)
τ2 (C-O-C-C)Orientation of the propyl groupgauche (~±60°), anti (~180°)
τ3 (O-C-C-O)Hydroxypropyl group orientationgauche (~±60°)
τ4 (Cα-C-C=O)Neodecanoyl group orientationVaried due to branching

Note: The specific angles for the most stable conformations would be determined from the statistical analysis of MD trajectories.

Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound, such as hydrogen bonding involving the hydroxyl group and van der Waals interactions of the aliphatic chains. In solution, these simulations can model the solvation shell and the molecule's behavior at interfaces.

Structure-Activity Relationship (SAR) Modeling for Predictive Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a molecule with its properties or biological activity. For this compound, SAR and QSAR modeling can be employed to predict various physicochemical properties and to guide the design of new molecules with desired characteristics.

By systematically modifying the structure of this compound in silico, for example, by changing the length or branching of the carboxylic acid chain or altering the substitution on the propyl group, QSAR models can be developed. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Boiling Point and Vapor Pressure: Important for industrial applications.

Solubility: In various solvents.

Viscosity: Relevant for fluid dynamics.

Table 3: Hypothetical QSAR Model for Predicting a Property of this compound Analogs (Illustrative)

Molecular DescriptorCoefficientDescription
Molecular Weight (MW) +0.25Increases with the size of the molecule.
LogP +0.60Reflects the lipophilicity of the molecule.
Number of Rotatable Bonds (nRotB) -0.15Indicates molecular flexibility.
Topological Polar Surface Area (TPSA) -0.30Relates to polarity and hydrogen bonding capacity.
(Intercept) 1.50Baseline value for the model.

Note: The equation for the predicted property would be: Predicted Property = 1.50 + 0.25(MW) + 0.60(LogP) - 0.15(nRotB) - 0.30(TPSA). The coefficients are for illustrative purposes only.

Such predictive models are valuable for screening virtual libraries of compounds to identify candidates with optimal properties before undertaking their synthesis and experimental testing, thereby accelerating the research and development process.

Emerging Research Directions and Future Perspectives for 2 Hydroxypropyl Neodecanoate

Integration with Green Chemistry Principles and Sustainable Synthesis

The chemical industry is undergoing a paradigm shift towards more environmentally benign processes, and the synthesis of 2-Hydroxypropyl neodecanoate is no exception. Emerging research is focused on aligning its production with the principles of green chemistry to minimize environmental impact and enhance sustainability.

Key research areas in the sustainable synthesis of this compound include:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for the esterification process offers a green alternative to conventional chemical catalysts. Biocatalysis can lead to higher selectivity, milder reaction conditions, and a reduction in hazardous waste streams. The enzymatic synthesis of esters is a well-established green technique that can be adapted for the production of this compound.

Renewable Feedstocks: A significant goal is to transition from petrochemical-based precursors to renewable ones. Research is exploring the production of propylene (B89431) oxide, a key raw material, from renewable sources. Similarly, efforts are being made to develop bio-based routes to neodecanoic acid.

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize maximizing the incorporation of all starting materials into the final product, a core principle of atom economy. This involves designing more efficient reaction pathways that minimize the formation of by-products and waste.

Energy Efficiency: The development of catalytic systems that operate at lower temperatures and pressures will be crucial for reducing the energy consumption and carbon footprint associated with the production of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Catalysis Utilization of reusable and highly selective biocatalysts (e.g., lipases) to replace traditional acid or base catalysts.
Renewable Feedstocks Investigation into bio-based routes for producing propylene oxide and neodecanoic acid.
Atom Economy Designing synthesis pathways that maximize the incorporation of reactant atoms into the final product, minimizing waste.
Energy Efficiency Development of low-temperature and low-pressure catalytic systems to reduce energy consumption.

Potential in Novel Functional Materials Development

The unique molecular structure of this compound, featuring a hydroxyl group and a bulky, branched alkyl chain, suggests its potential as a versatile building block in the development of novel functional materials. Its structural similarity to glycidyl (B131873) neodecanoate, which is used in various industrial applications, further supports this potential.

Emerging applications and research directions in this area include:

Polymer Synthesis: this compound can be utilized as a monomer or a modifying agent in the synthesis of a variety of polymers. Its hydroxyl functionality allows for its incorporation into polyesters, polyurethanes, and polyacrylates. The neodecanoate moiety can impart desirable properties such as hydrophobicity, flexibility, and improved adhesion. Research into its use in dental composites and other biomedical polymers is a promising avenue.

Coatings and Adhesives: The properties imparted by the neodecanoate group, such as water resistance and durability, make this compound a candidate for the formulation of high-performance coatings and adhesives. Research is likely to focus on its use as a reactive diluent or a building block for resins to enhance the performance and environmental profile of these materials.

Composite Materials: In the field of composites, this compound could function as a coupling agent or a matrix modifier. Its structure could improve the interfacial adhesion between fillers and the polymer matrix, leading to enhanced mechanical properties.

Interdisciplinary Research with Biological and Environmental Sciences

Understanding the interactions of this compound with biological systems and its ultimate fate in the environment is crucial for its responsible development and application. This necessitates a collaborative approach involving chemists, biologists, and environmental scientists.

Key areas for interdisciplinary research include:

Biodegradability and Environmental Fate: A critical area of investigation is the biodegradability of this compound and its potential persistence in the environment. While some neodecanoate esters have been shown to be resistant to biodegradation, further studies are needed to understand the specific environmental fate of the hydroxypropyl variant. Research into the microbial degradation pathways of this compound could lead to the development of bioremediation strategies.

Ecotoxicology: Assessing the potential toxicity of this compound to various organisms is essential for a comprehensive environmental risk assessment. Studies on aquatic organisms are particularly important, as many industrial chemicals can find their way into water systems. While some data exists for related neodecanoate compounds, specific toxicological data for this compound is needed.

Biocompatibility and Biomedical Applications: The potential use of polymers derived from this compound in biomedical applications, such as drug delivery systems or medical devices, warrants thorough investigation into its biocompatibility. Understanding how the material interacts with cells and tissues is a prerequisite for any in-vivo applications.

Research AreaFocus of Investigation
Biodegradability Determining the rate and extent of microbial degradation in various environmental compartments (soil, water).
Ecotoxicology Assessing the acute and chronic toxicity to representative aquatic and terrestrial organisms.
Biocompatibility Evaluating the interaction of the compound and its derived polymers with biological systems for potential biomedical use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.